molecular formula C11H12N2O B1341357 4-Amino-6-ethoxyquinoline CAS No. 948293-13-8

4-Amino-6-ethoxyquinoline

Cat. No.: B1341357
CAS No.: 948293-13-8
M. Wt: 188.23 g/mol
InChI Key: RNUBRPFTBRGLKD-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxyquinoline: is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethoxyquinoline typically involves the reaction of 6-ethoxyquinoline with ammonia or an amine source under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-ethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Amino-6-ethoxyquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various quinoline derivatives, which have applications in materials science and catalysis .

Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding the biological activity of related compounds .

Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimalarial, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-6-ethoxyquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. For instance, quinoline compounds are known to inhibit heme polymerase activity, leading to the accumulation of toxic heme in parasites, which is a mechanism utilized in antimalarial drugs .

Comparison with Similar Compounds

Comparison: 4-Amino-6-ethoxyquinoline is unique due to its ethoxy group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its methoxy and dimethyl counterparts, the ethoxy group may provide different steric and electronic effects, leading to variations in its interactions with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

6-ethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUBRPFTBRGLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589041
Record name 6-Ethoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-13-8
Record name 6-Ethoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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